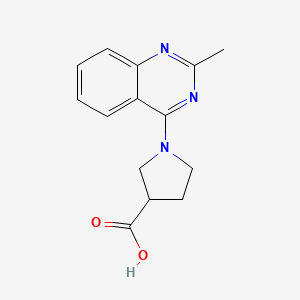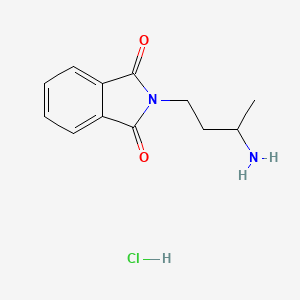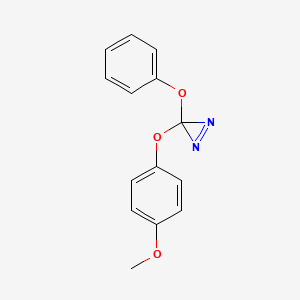![molecular formula C9H9BF3KO2 B11861689 Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C₉H₉BF₃KO₂. It is known for its unique structure, which includes a trifluoroborate group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Méthodes De Préparation
The synthesis of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl bromide with potassium trifluoroborate in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Applications De Recherche Scientifique
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate can be compared with other trifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a 4-methoxyphenyl group, offering different reactivity and applications.
Potassium (2-thienyl)trifluoroborate: Features a thiophene ring, which provides unique electronic properties compared to the dioxin ring.
Propriétés
Formule moléculaire |
C9H9BF3KO2 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
potassium;2,3-dihydro-1,4-benzodioxin-3-ylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c11-10(12,13)5-7-6-14-8-3-1-2-4-9(8)15-7;/h1-4,7H,5-6H2;/q-1;+1 |
Clé InChI |
JPOHKMCAPRLRJH-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC1COC2=CC=CC=C2O1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)



![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)


